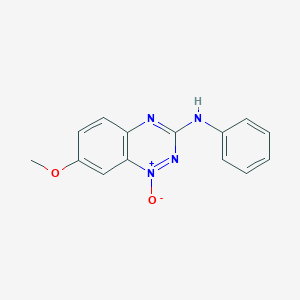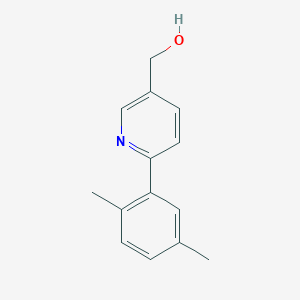![molecular formula C15H14N2 B12614597 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole CAS No. 921226-78-0](/img/structure/B12614597.png)
1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole is a chemical compound that features a naphthalene ring attached to an imidazole ring via an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole typically involves the reaction of 1-(naphthalen-1-yl)ethanone with imidazole in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthyl ethyl imidazole derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
- 1-(1-Naphthyl)ethylamine
- 1-(Naphthalen-1-yl)ethanone
- N-(1-(Naphthalen-1-yl)ethyl)formamide
Uniqueness: 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole is unique due to its combined naphthalene and imidazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
921226-78-0 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(1-naphthalen-1-ylethyl)imidazole |
InChI |
InChI=1S/C15H14N2/c1-12(17-10-9-16-11-17)14-8-4-6-13-5-2-3-7-15(13)14/h2-12H,1H3 |
Clave InChI |
AMEPBQGFCNEYEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)
![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)

![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)

![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)


